Hexadec-13-enoic acid
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
144462-52-2 |
|---|---|
Molecular Formula |
C16H30O2 |
Molecular Weight |
254.41 g/mol |
IUPAC Name |
hexadec-13-enoic acid |
InChI |
InChI=1S/C16H30O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16(17)18/h3-4H,2,5-15H2,1H3,(H,17,18) |
InChI Key |
UFRASUJYZLLIJC-UHFFFAOYSA-N |
Canonical SMILES |
CCC=CCCCCCCCCCCCC(=O)O |
Origin of Product |
United States |
Biosynthetic Pathways and Metabolic Transformations
De Novo Synthesis Mechanisms and Precursor Utilization
De novo synthesis is the process by which complex molecules are formed from simpler precursors. In the context of fatty acids, this involves the sequential addition of two-carbon units to a growing acyl chain.
The synthesis of a C16 fatty acid backbone, the precursor to hexadecenoic acid, is accomplished through the fatty acid synthase (FAS) system. This process begins with the carboxylation of acetyl-CoA to malonyl-CoA, which then serves as the two-carbon donor for the growing fatty acid chain portlandpress.comoup.com. The elongation cycles, involving condensation, reduction, dehydration, and another reduction, continue until a 16-carbon saturated fatty acid, palmitic acid (16:0), is formed nih.govyoutube.com.
The introduction of a double bond to create a hexadecenoic acid is catalyzed by enzymes known as fatty acid desaturases wikipedia.org. These enzymes introduce a double bond at specific positions in the fatty acid chain wikipedia.orgpnas.org. While Δ9-desaturase is commonly known to produce palmitoleic acid (16:1n-7) from palmitic acid, the formation of a double bond at the 13th position (to form Hexadec-13-enoic acid, 16:1n-3) would require a desaturase with unusual regiospecificity. The specificity of desaturases is a key determinant of the types of unsaturated fatty acids a cell can produce nih.govnih.gov. For instance, a specific fatty acid desaturase, FADS3, has been identified as a Δ13-desaturase, although its known substrate is the 18-carbon trans-vaccenic acid, not a 16-carbon fatty acid karger.com. The existence of such an enzyme, however, suggests that desaturation at the C-13 position is biochemically feasible.
Alternatively, this compound could potentially be formed through the chain shortening of a longer-chain fatty acid that already possesses a double bond at the corresponding position.
| Enzyme Class | Function in Fatty Acid Synthesis | Substrate Example (for C16 backbone) | Product Example (for C16 backbone) |
| Fatty Acid Synthase (FAS) | Catalyzes the synthesis of saturated fatty acids from acetyl-CoA and malonyl-CoA. | Acetyl-CoA, Malonyl-CoA | Palmitic acid (16:0) |
| Fatty Acid Desaturase | Introduces double bonds into fatty acyl chains. | Palmitic acid (16:0) | Hexadecenoic acid isomers (e.g., Palmitoleic acid) |
| Fatty Acid Elongase | Extends the carbon chain of fatty acids by two-carbon units. | Palmitoyl-CoA (16:0-CoA) | Stearoyl-CoA (18:0-CoA) |
Acyl Carrier Proteins (ACPs) are essential cofactors in the de novo synthesis of fatty acids nih.govfrontiersin.org. These small, acidic proteins function as a shuttle, carrying the growing fatty acyl chain between the various active sites of the fatty acid synthase complex portlandpress.comnih.govyoutube.com. The acyl intermediates are covalently attached to the ACP through a phosphopantetheine prosthetic group portlandpress.com.
The process begins with the transfer of the acetyl group from acetyl-CoA and the malonyl group from malonyl-CoA to the ACP. The FAS complex then catalyzes the condensation of these two molecules, initiating the elongation cycle. The growing acyl-ACP intermediate is sequentially processed by a ketoreductase, a dehydratase, and an enoyl-reductase, with the ACP ensuring the efficient transfer of the substrate between these enzymatic domains youtube.com. This cycle repeats, adding two carbons with each turn, until the 16-carbon palmitoyl-ACP is formed. At this point, a thioesterase cleaves the fatty acid from the ACP, releasing palmitic acid nih.gov. Therefore, ACP is central to the entire process of building the C16 backbone of what could become this compound nih.govfrontiersin.org.
Metabolic Interconversions and Derivative Formation
Once synthesized, fatty acids can undergo a variety of metabolic transformations that alter their structure and function. These modifications are crucial for generating the diverse array of fatty acids required by the cell.
This compound, like other fatty acids, can be a substrate for chain elongation and shortening. Fatty acid elongation systems, located primarily in the endoplasmic reticulum and mitochondria, can extend the carbon chain of fatty acids by adding two-carbon units, a process mechanistically similar to de novo synthesis but utilizing separate enzyme systems nih.govyoutube.comyoutube.com. If this compound were to be elongated, it would result in the formation of octadec-15-enoic acid (18:1n-3).
Conversely, fatty acid chains can be shortened through the process of beta-oxidation, which primarily occurs in the mitochondria and peroxisomes wikipedia.orgabcam.commicrobenotes.comaocs.orgnih.govyoutube.com. This catabolic pathway breaks down fatty acids into acetyl-CoA units, generating energy in the form of ATP microbenotes.com. Each cycle of beta-oxidation removes a two-carbon unit from the carboxyl end of the fatty acid abcam.com. The beta-oxidation of this compound would proceed until the double bond is reached, at which point additional enzymes would be required to process the unsaturated intermediate. A novel fungal peroxygenase has also been shown to shorten fatty acid chains by two carbons from the subterminal end, leading to dicarboxylic acids mdpi.com.
| Metabolic Process | Cellular Location | Key Enzymes/Systems | Potential Fate of this compound |
| Chain Elongation | Endoplasmic Reticulum, Mitochondria | Fatty Acid Elongases | Conversion to Octadec-15-enoic acid (18:1n-3) |
| Chain Shortening (Beta-Oxidation) | Mitochondria, Peroxisomes | Acyl-CoA dehydrogenases, Hydratases, Dehydrogenases, Thiolases | Breakdown into acetyl-CoA units for energy production |
Further desaturation of a monounsaturated fatty acid like this compound could introduce additional double bonds, leading to the formation of a polyunsaturated fatty acid. This process would be catalyzed by specific desaturase enzymes mdpi.com. The position of the new double bond would depend on the regiospecificity of the acting desaturase nih.govnih.gov.
Hydrogenation is the process of adding hydrogen atoms across a double bond, converting an unsaturated fatty acid into a saturated one wikipedia.orgrsc.orgyoutube.com. This process can occur industrially to modify the physical properties of fats and oils wikipedia.org. While enzymatic hydrogenation of fatty acids is less common in metabolism, the reduction of double bonds is a key step in the fatty acid synthesis cycle, catalyzed by enoyl-ACP reductase. Complete hydrogenation of this compound would yield palmitic acid.
Unsaturated fatty acids can be oxygenated to form a diverse group of signaling molecules known as oxylipins mdpi.comnih.govgsartor.orgresearchgate.netnih.govfrontiersin.org. This process is often initiated by lipoxygenase (LOX) enzymes, which catalyze the insertion of molecular oxygen into polyunsaturated fatty acids wikipedia.orgnih.govdss.go.th. While lipoxygenases typically act on fatty acids with a cis,cis-1,4-pentadiene motif, some can also oxygenate monounsaturated fatty acids researchgate.net.
The enzymatic oxidation of this compound could potentially lead to the formation of various hydroxy, epoxy, or keto derivatives, which are collectively referred to as hexadecanoids. These molecules could have biological activities, similar to other oxylipins that are involved in inflammation, immunity, and other physiological processes mdpi.comnih.gov. The specific products formed would depend on the enzymes present and their substrate specificity.
Enzymology and Genetic Regulation of Biosynthesis
The synthesis of this compound is fundamentally governed by the enzymes that build its carbon chain and introduce its characteristic double bond. The expression and activity of these enzymes are tightly controlled at the genetic level.
Two primary classes of enzymes are indispensable for the biosynthesis of this compound: Fatty Acid Synthase (FAS) and Fatty Acid Desaturases (FADs).
Fatty Acid Synthase (FAS): The initial step in the pathway is the de novo synthesis of a 16-carbon saturated fatty acid, palmitic acid (C16:0), which serves as the precursor. This process is catalyzed by Fatty Acid Synthase (FAS), a multi-enzyme protein complex. wikipedia.orgwikipedia.org In animals and fungi, a large dimeric protein known as FAS I carries out all the necessary enzymatic reactions. wikipedia.org In prokaryotes and plants, the FASII system, composed of multiple individual enzymes, performs these steps. wikipedia.org The main function of FAS is to catalyze the synthesis of palmitate from acetyl-CoA and malonyl-CoA, using NADPH as a reducing agent. wikipedia.orgnih.gov The thioesterase (TE) domain of the FAS complex plays a crucial role in terminating the elongation process, ensuring the release of a C16 fatty acid chain. nih.gov
Fatty Acid Desaturases (FADs): Once palmitic acid is synthesized, a double bond must be introduced at the 13th carbon position to form this compound. This reaction is performed by a specific class of enzymes called fatty acid desaturases. The position of the double bond at carbon 13 on a 16-carbon chain (counting from the carboxyl end) is also known as the ω-3 (or n-3) position (16-13=3). Therefore, the enzyme responsible is an ω-3 fatty acid desaturase .
These desaturases are typically membrane-bound enzymes that require oxygen and a source of electrons. wikipedia.org Several ω-3 desaturase genes have been identified in plants and microorganisms, such as FAD3, FAD7, and FAD8. nih.gov These enzymes differ in their subcellular localization and substrate specificity. nih.govnih.gov For instance, FAD3 is located in the endoplasmic reticulum, while FAD7 and FAD8 are found in the plastids of plant cells. nih.gov While many ω-3 desaturases show a preference for C18 fatty acid substrates, some possess the ability to act on C16 fatty acids, converting palmitic acid (16:0) or palmitoleic acid (16:1) into ω-3 C16 polyunsaturated fatty acids. nih.govkjom.org The specific desaturase that produces this compound acts on a C16 acyl chain attached to a carrier molecule, such as acyl carrier protein (ACP) or coenzyme A (CoA), or as part of a glycerolipid.
The production of this compound is controlled by regulating the genes that encode FAS and the relevant ω-3 desaturases. This regulation occurs at both the transcriptional level (gene expression) and post-translational level (enzyme activity).
Regulation of Fatty Acid Synthase (FAS): The expression of the FAS gene (FASN) is transcriptionally regulated by several factors. In response to high carbohydrate intake and insulin (B600854), transcription factors like Upstream Stimulatory Factors (USF1 and USF2) and Sterol Regulatory Element-Binding Protein-1c (SREBP-1c) activate FASN gene expression. wikipedia.org Conversely, dietary polyunsaturated fats and fasting conditions tend to suppress the transcription of the FASN gene. oup.com Hypoxia, a condition of low oxygen often found in cancerous microenvironments, has also been shown to up-regulate the FAS gene via the activation of Akt and SREBP-1. aacrjournals.org Beyond transcription, FAS activity can be modulated by post-translational modifications. For example, acetylation of specific lysine residues on the FAS enzyme has been shown to increase its activity during developmental stages in Drosophila. sdbonline.org
Regulation of Fatty Acid Desaturases (FADs): The expression of desaturase genes is highly responsive to environmental cues. The regulation is often tissue-specific and varies between different FAD genes. mdpi.com For example, the promoter of the ω-3 desaturase gene EgFAD8 in oil palm contains elements that respond to light and low temperature, indicating transcriptional activation under these conditions. nih.gov In many plants, the expression of desaturase genes is upregulated by cold temperatures, which is a mechanism to increase the unsaturation of membrane fatty acids and maintain membrane fluidity. mdpi.comcnr.it
The table below summarizes the key enzymes and their regulatory factors.
| Enzyme | Function | Key Regulatory Factors |
|---|---|---|
| Fatty Acid Synthase (FAS) | Synthesizes the C16:0 precursor (Palmitic Acid) | Upregulation: Insulin, SREBP-1c, USF1/2, High Carbohydrate Diet, Hypoxia wikipedia.orgoup.comaacrjournals.orgDownregulation: Dietary Polyunsaturated Fats, Fasting oup.com |
| ω-3 Fatty Acid Desaturase (e.g., FAD3, FAD7, FAD8) | Introduces ω-3 double bond into C16 fatty acids to form this compound | Upregulation: Low Temperature, Light nih.govmdpi.comRegulation: Tissue-specific expression, developmental stage mdpi.com |
Environmental and Physiological Factors Influencing Biosynthetic Flux
Nutrient availability directly impacts the substrate pool and the expression of biosynthetic enzymes.
Dietary Fats: The presence of dietary fats, particularly polyunsaturated fatty acids, generally suppresses the genes for lipogenesis, including FAS. oup.com This feedback mechanism reduces the endogenous production of fatty acids when they are sufficiently supplied by the diet. In a study with dairy cows, direct supplementation with a C16:0-enriched fat product led to a significant increase in the output of 16-carbon fatty acids in milk, demonstrating how nutritional input can directly increase the C16 fatty acid pool available for modification. nih.gov
Nutrient Starvation: In microorganisms like microalgae, nutrient limitation, especially of nitrogen or sulfur, can trigger a metabolic shift. Instead of producing nitrogen-containing compounds like proteins, the carbon flux is redirected towards the synthesis and accumulation of lipids, including various unsaturated fatty acids. mdpi.comocl-journal.org This stress response can alter the fatty acid profile and potentially increase the production of specific fatty acids.
The following table illustrates the effect of nutrient status on the key stages of biosynthesis.
| Nutritional Condition | Effect on Palmitic Acid Synthesis (FAS activity) | Effect on Overall C16 Fatty Acid Pool |
|---|---|---|
| High Carbohydrate Diet | Increased | Increased |
| High Polyunsaturated Fat Diet | Decreased | Decreased (endogenous) |
| Nitrogen/Phosphorus Starvation (in microalgae) | Redirected Carbon Flux | Increased (as storage lipids) |
Organisms, particularly plants and algae, dynamically alter their fatty acid composition in response to environmental stress. This adaptation is crucial for survival and often involves modulating the degree of fatty acid unsaturation to maintain cell membrane integrity. nih.govfrontiersin.orgmdpi.com
Temperature: Low temperature is a potent inducer of fatty acid desaturase gene expression. mdpi.com As temperatures drop, organisms increase the proportion of unsaturated fatty acids in their membranes to maintain fluidity. mdpi.comresearchgate.net This response would be expected to increase the conversion of palmitic acid to monounsaturated forms like this compound. Conversely, higher temperatures often lead to an increase in saturated fatty acids to maintain membrane stiffness. ocl-journal.orgmdpi.com Studies in winter rye demonstrated that the content of trans-Δ3-hexadecenoic acid, a C16 unsaturated fatty acid, is modulated by both growth temperature and light in an additive manner. nih.gov
Light: Light intensity also influences fatty acid composition. In the microalga Nannochloropsis salina, lower light levels led to an increase in the relative abundance of unsaturated fatty acids. mdpi.com High light can induce photo-oxidative stress, which also triggers changes in lipid profiles. mdpi.com The promoter for the oil palm ω-3 desaturase gene EgFAD8 was found to be responsive to light, providing a direct link between this environmental signal and the biosynthetic machinery for producing ω-3 unsaturated fatty acids. nih.gov
Drought and Salinity: Water deficit (drought) and high salt concentrations are significant abiotic stressors that alter lipid metabolism. Plants respond to these stresses by modulating the expression of FAD genes to adjust their membrane composition. nih.gov The resulting changes in unsaturated fatty acid levels are part of a broader stress-response signaling network. nih.govnih.gov
The table below summarizes the general effects of abiotic stressors on the production of unsaturated fatty acids.
| Abiotic Stressor | General Effect on Desaturase Gene Expression | Resulting Trend in Unsaturated Fatty Acid Content |
|---|---|---|
| Low Temperature | Upregulation | Increase |
| High Temperature | Downregulation | Decrease |
| Low Light Intensity | Modulated Upregulation | Increase |
| Drought/Salt Stress | Upregulation/Modulation | Increase/Altered Profile |
Biological Roles and Mechanisms of Action in Non Human Organisms
Contributions to Microbial Physiology and Ecology
The specific contributions of hexadec-13-enoic acid to the life of microorganisms remain an area with a significant lack of targeted research. However, the functions of other C16 fatty acids in microbes offer a framework for its potential, yet unconfirmed, roles.
Role in Cellular Membrane Fluidity and Integrity
There is no specific scientific literature that details the role of this compound in the cellular membranes of microorganisms. Generally, the fatty acid composition of a bacterial membrane is crucial for its biophysical properties, including fluidity and integrity nih.gov. The presence of unsaturated fatty acids, with their characteristic double bonds, introduces kinks in the acyl chains, which prevents tight packing and thereby increases membrane fluidity embopress.org. This is a critical adaptation for microbes to maintain membrane function across varying environmental temperatures frontiersin.org. While various unsaturated fatty acids are known to modulate membrane fluidity, the specific impact of the double bond at the 13th position of a hexadecenoic acid chain has not been characterized nih.govrsc.org. A free fatty acid isolated from a marine bacterium, (Z)-13-methyltetra-4-decenoic acid, has been shown to target and destabilize the cell membrane of Gram-positive bacteria by forming pores researchgate.net. This highlights how specific fatty acids can directly impact membrane integrity, though this has not been demonstrated for this compound.
Involvement in Interspecies Communication and Biofilm Formation
Direct evidence linking this compound to microbial communication or biofilm formation is absent in the current scientific literature. However, other fatty acids are well-established as signaling molecules in these processes. Quorum sensing (QS) is a cell-to-cell communication mechanism that bacteria use to coordinate gene expression, including the formation of biofilms mdpi.comnih.gov. Certain fatty acids can interfere with or participate in these signaling pathways nih.gov. For instance, n-hexadecanoic acid (palmitic acid), the saturated C16 counterpart, has been identified as a compound produced by Pseudomonas stutzeri that inhibits quorum sensing and biofilm formation in the pathogen Pseudomonas aeruginosa PAO1 jmbfs.orgjmbfs.org. Similarly, cis-9-hexadecenoic acid (palmitoleic acid) has been shown to affect the QS system and inhibit biofilm formation in Acinetobacter baumannii nih.govresearchgate.net. Another fatty acid, cis-2-decenoic acid, is a well-studied signaling molecule that can induce the dispersion of biofilms in a wide range of bacteria researchgate.netsemanticscholar.orgnih.gov. Whether this compound possesses similar anti- or pro-biofilm activities remains to be investigated.
Function as a Biomarker for Specific Microbial Populations in Environmental Systems
There are no studies that have identified this compound as a specific biomarker for any microbial population. Lipid biomarkers, particularly fatty acids, are powerful tools in microbial ecology for identifying the presence and activity of different groups of microorganisms in environmental samples tandfonline.comoup.commarinelipids.canih.gov. The unique fatty acid profiles of various microbial groups can serve as chemical fingerprints ifremer.fr. For example, a study of sea ice and sinking particulate matter used 10-hydroxyhexadec-8(trans)-enoic acid, a derivative of palmitoleic acid (cis-9-hexadecenoic acid), as a biomarker for the activity of certain bacteria under salinity stress ird.fr. The utility of a fatty acid as a biomarker depends on its unique presence or abundance in a specific microbial group, a characteristic that has not been established for this compound.
Interactive Data Table: Examples of C16 Fatty Acids in Microbial Processes
Note: This table presents data for related C16 fatty acids, as specific data for this compound is not available.
| Fatty Acid Name | Formula | Microbial Process | Organism(s) | Finding | Reference(s) |
| n-Hexadecanoic Acid | C16H32O2 | Quorum Sensing Inhibition | Pseudomonas stutzeri (producer), Pseudomonas aeruginosa (target) | Inhibits virulence factors and biofilm formation. | jmbfs.orgjmbfs.org |
| cis-9-Hexadecenoic Acid | C16H30O2 | Quorum Sensing Inhibition, Biofilm Inhibition | Acinetobacter baumannii | Decreases expression of the QS regulator AbaR and reduces biofilm. | nih.gov |
| 10-hydroxyhexadec-8(trans)-enoic acid | C16H28O3 | Biomarker for Stress | Bacteria in Arctic sea ice | Indicates salinity stress and 10S-DOX-like lipoxygenase activity. | ird.fr |
Function in Plant Metabolism and Development
While specific research on this compound in plants is scarce, the metabolism of C16 fatty acids is fundamental to plant cell structure and defense signaling.
Involvement in Plant Defense Mechanisms and Stress Responses
While this compound itself is not directly implicated in plant defense, it is related to a critical class of C16 fatty acids that are precursors to potent signaling molecules in the hexadecanoid pathway nih.gov. This pathway is analogous to the octadecanoid pathway (which uses C18 fatty acids) and plays a key role in how plants respond to wounding and pathogen attack frontiersin.org.
The hexadecanoid defense pathway begins with (7Z,10Z,13Z)-hexadecatrienoic acid (16:3), which is released from chloroplast membranes upon stress. This fatty acid is then converted through a series of enzymatic steps into oxylipins, including dinor-12-oxo-phytodienoic acid (dn-OPDA) and jasmonic acid-related compounds nih.gov. These molecules act as signals that regulate the expression of a wide array of defense-related genes, helping the plant to mount a response against attackers frontiersin.orgnih.gov. The activation of these pathways can be considered a form of "vaccination" that primes the plant for stronger and faster defense activation upon subsequent stress nih.govnih.gov. Therefore, while the direct role of this compound is unknown, the broader family of C16 unsaturated fatty acids is integral to the plant's innate immune system. The phenylpropanoid pathway is another crucial defense mechanism that produces a variety of antimicrobial compounds and signaling molecules in response to stress mdpi.commdpi.comresearchgate.net. This pathway can be influenced by lipid-derived signals, illustrating the interconnectedness of plant defense networks mdpi.com.
Contribution to Seed Oil Composition and Quality
While extensive analysis of many seed oils has been conducted, this compound is not commonly listed as a major component. However, its presence has been confirmed in the tissues of several plant species and in various microalgae, which form the base of many aquatic food chains.
(13E/Z)-Hexadec-13-enoic acid has been identified as a constituent of the total fatty acids in several microalgae, including Dunaliella tertiolecta (1.39%), Platimonas viridis (3.12%), and Phaeodactylum tricornutum (1.33%). In terrestrial plants, 13-hexadecenoic acid has been detected in Romanian wild-growing horseradish (Armoracia rusticana). Furthermore, studies on leaf discs from Brassica napus (rapeseed) have shown the presence of (13E)-hexadec-13-enoic acid within various phospholipid fractions. Although this research points to its synthesis in plant tissues, its specific contribution to the composition and quality of commercial seed oils is not well-documented.
Table 1: Presence of this compound in Various Plant and Algal Species
| Organism | Isomer | Tissue/Fraction | Reported Percentage of Total Fatty Acids | Reference |
| Dunaliella tertiolecta | (13E/Z) | Whole Cell | 1.39% | |
| Platimonas viridis | (13E/Z) | Whole Cell | 3.12% | |
| Phaeodactylum tricornutum | (13E/Z) | Whole Cell | 1.33% | |
| Nefrochloris salina | (13E/Z) | Whole Cell | 0.23% | |
| Brassica napus | (13E) | Leaf Disc Phospholipids | 3.35% (PG), 1.06% (PA), 1.19% (PC) | |
| Armoracia rusticana | Not specified | Whole Plant | Present |
PG: Phosphatidylglycerol, PA: Phosphatidic acid, PC: Phosphatidylcholine
Presence and Functional Significance in Invertebrate and Vertebrate Models (Excluding Human Clinical)
In animal models, this compound has been identified as a component of tissues and fluids, with evidence suggesting its involvement in metabolic regulation, cell membrane composition, and as a precursor for signaling molecules.
Research using a mouse model of thyrotoxicosis, a condition characterized by accelerated metabolism, has shed light on the association of this compound with metabolic stress. In this model, serum metabolomic analysis revealed that 13-hexadecenoic acid was among the fatty acids that were significantly upregulated. This finding suggests that the fatty acid's metabolism may be altered in states of metabolic dysfunction and could be linked to processes such as lipotoxicity, where an excess of fatty acids contributes to cellular stress and damage. The upregulation of this specific fatty acid in a hypermetabolic state points to its potential role as a biomarker or participant in the complex network of lipid metabolism during physiological stress.
While not a classical lipokine itself, this compound serves as a precursor for molecules with signaling properties. In insects, certain monounsaturated fatty acids are known precursors to sex pheromones, which are potent chemical signals. The (13E) isomer of hexadecenoic acid has been identified in the moth Spodoptera littoralis, suggesting a potential role in its chemical communication pathways.
In vertebrate models, (Z)-hexadec-13-enoic acid has been used to synthesize a novel signaling molecule, N-(hexadec-13-enoyl)-glycine. This synthetic acyl-glycine was shown to be an inhibitor of the glycine (B1666218) transporter GlyT2 in rat models. By blocking this transporter, the molecule prolongs the action of the neurotransmitter glycine in the synapse, thereby enhancing inhibitory neurotransmission. This demonstrates that derivatives of this compound can be engineered to modulate critical signaling pathways in the central nervous system.
This compound has been identified in several species relevant to aquaculture. It has been isolated from herring oil, indicating its presence in the tissues of commercially important fish. The fatty acid's journey through the aquatic food web has also been traced. (13E/Z)-Hexadec-13-enoic acid is synthesized by various microalgae, which are then consumed by filter-feeding organisms. Consequently, the fatty acid has been found in the gonads and larvae of oysters that were fed these microalgae, linking it directly to the reproductive tissues and early life stages of this key aquaculture species. Its presence in these specific tissues suggests a role in the energy storage and structural lipids necessary for reproduction and development.
Molecular Mechanisms of Action at Cellular and Subcellular Levels
At the molecular level, this compound and its derivatives exert their effects through specific interactions with cellular machinery.
A clear mechanism has been demonstrated for a synthetic derivative in a rat model. N-(hexadec-13-enoyl)-glycine, synthesized from the (Z)-isomer of the fatty acid, functions as a direct inhibitor of the glycine transporter GlyT2. GlyT2 is a membrane protein responsible for the reuptake of glycine from the synaptic cleft into presynaptic neurons. By inhibiting this transporter, the derivative increases the concentration and duration of glycine in the synapse, which potentiates the activity of postsynaptic glycine receptors, a key component of inhibitory neurotransmission in the spinal cord.
In photosynthetic organisms, a specific isomer plays a role in subcellular adaptation to environmental stress. In plants, a decrease in trans-Δ13-hexadecenoic acid within the phosphatidyldiacylglycerol of thylakoid membranes has been correlated with cold hardening and freezing tolerance. This lipid is specifically associated with the light-harvesting complex in chloroplasts. The precise positioning of trans-ω-13-hexadecenoic acid at the sn-2 position of phosphatidylglycerol in the chloroplasts of the red alga Porphyra yezoensis further underscores its specific role in the assembly and function of the photosynthetic membrane at a subcellular level.
Interaction with Enzymes and Protein Targets (e.g., Kinases, Phosphatases, Proteinases)
Extensive searches of scientific databases did not yield specific studies detailing the interaction of this compound with key enzyme families such as kinases, phosphatases, or proteinases in non-human organisms. While the broader class of fatty acids is known to influence the activity of numerous enzymes, the specific effects attributable to the unique structure of this compound have not been characterized. Research into how this particular fatty acid might act as an inhibitor, activator, or modulator of these crucial protein targets is currently absent from the available literature.
| Target Enzyme/Protein | Organism | Type of Interaction | Research Findings |
| Data not available | Data not available | Data not available | No specific studies on the interaction of this compound with kinases, phosphatases, or proteinases were identified. |
Influence on Gene Expression Profiles and Cellular Signaling Pathways
There is a lack of published research investigating the direct impact of this compound on gene expression profiles and cellular signaling cascades in non-human organisms. While other fatty acids have been shown to act as signaling molecules that can alter gene transcription and pathway activation, no such studies have been conducted specifically with this compound. Therefore, its potential role in cellular communication and regulation at the genetic level remains an open area for future investigation.
| Cellular Process/Pathway | Organism/Cell Line | Key Genes/Molecules Affected | Observed Effect on Gene/Pathway Activity |
| Data not available | Data not available | Data not available | No research was found that specifically examines the influence of this compound on gene expression or cellular signaling. |
Modulation of Cellular Membrane Dynamics and Permeability
Specific experimental data on how this compound modulates the dynamics and permeability of cellular membranes in non-human organisms is not available in the current scientific literature. The biophysical properties of cell membranes, such as fluidity and permeability, are known to be influenced by the acyl chain length and degree of unsaturation of their constituent fatty acids. However, the precise effects resulting from the incorporation of this compound into lipid bilayers have not been a subject of scientific inquiry.
| Membrane Property | Organism/Model System | Method of Measurement | Observed Effect |
| Data not available | Data not available | Data not available | No studies detailing the specific effects of this compound on cellular membrane dynamics and permeability were found. |
Analytical Methodologies for Research and Quantification
Chromatographic Techniques for Separation and Identification
Chromatography is the cornerstone for isolating Hexadec-13-enoic acid from other lipids. The choice of technique depends on the analytical goal, whether it is for identification, quantification, or preparative isolation.
Gas chromatography (GC) is a powerful and predominant technique for the analysis of fatty acids. However, due to the low volatility of free fatty acids, a derivatization step is required prior to analysis. This typically involves converting the carboxylic acid group into a more volatile ester, most commonly a fatty acid methyl ester (FAME). This transesterification or methylation is a critical sample preparation step.
Gas Chromatography-Flame Ionization Detection (GC-FID) is widely used for the quantitative analysis of FAMEs. In this method, the FAME mixture is vaporized and separated on a capillary column with a specific stationary phase. As each compound elutes from the column, it is burned in a hydrogen-air flame, which produces ions. The resulting current is measured by the detector, and the signal's intensity is proportional to the amount of the compound present. Identification of this compound methyl ester is achieved by comparing its retention time—the time it takes to travel through the column—with that of a known reference standard. GC-FID is known for its high sensitivity, robustness, and a broad dynamic range, making it ideal for quantification.
Gas Chromatography-Mass Spectrometry (GC-MS) provides a more definitive identification. While the separation principle is the same as in GC-FID, the detector is a mass spectrometer. As the FAME of this compound elutes from the column, it is bombarded with electrons, causing it to ionize and break apart into characteristic fragment ions. The mass spectrometer separates these ions based on their mass-to-charge ratio, producing a unique mass spectrum that serves as a molecular fingerprint. This spectrum allows for the unambiguous identification of the compound by providing information about its molecular weight and structure. GC-MS is an invaluable tool for confirming the presence of this compound in complex samples and for identifying unknown fatty acids.
Table 1: Typical GC Parameters for FAME Analysis
| Parameter | Typical Setting | Purpose |
|---|---|---|
| Column | High-polarity capillary column (e.g., TR-FAME, Omegawax) | Separates FAMEs based on boiling point and polarity, allowing for resolution of isomers. |
| Carrier Gas | Helium or Hydrogen | Transports the vaporized sample through the column. |
| Injector | Split/Splitless | Introduces a small, precise volume of the sample onto the column. |
| Oven Program | Temperature gradient (e.g., 70°C to 240°C) | Allows for the separation of a wide range of FAMEs with different volatilities in a single run. |
| Detector (FID) | Temperature: ~250°C | Detects and quantifies organic compounds as they elute. |
| Detector (MS) | Ionization Mode: Electron Ionization (EI) | Fragments the analyte to produce a characteristic mass spectrum for identification. |
High-Performance Liquid Chromatography (HPLC) is another key technique for fatty acid analysis, offering distinct advantages over GC, particularly for preparative purposes or for analyzing heat-sensitive compounds, as it operates at ambient temperature. aocs.org
Reversed-phase HPLC (RP-HPLC) is the most common mode used for lipid profiling. oup.comoup.com In this technique, fatty acids are separated based on their hydrophobicity. The stationary phase is nonpolar (e.g., octadecylsilyl or C18), and the mobile phase is a polar solvent mixture, typically acetonitrile and water. oup.comnih.gov In RP-HPLC, the separation of fatty acids like this compound is influenced by both carbon chain length and the degree of unsaturation. aocs.org Longer, more saturated chains are retained more strongly on the column and thus have longer elution times. The presence of a double bond, as in this compound, reduces the retention time, causing it to elute earlier than its saturated counterpart, palmitic acid (16:0). aocs.org
A significant challenge in the HPLC analysis of fatty acids is detection, as they generally lack a strong UV-absorbing chromophore. oup.com To overcome this, several strategies are employed:
Low-Wavelength UV Detection: Unsaturated fatty acids can be detected at very low UV wavelengths (around 192-205 nm). nih.gov
Derivatization: The fatty acids can be converted into UV-active derivatives, such as phenacyl esters, which can be detected at higher, more specific wavelengths (e.g., 254 nm). aocs.org
Mass Spectrometry (LC-MS): Coupling HPLC with a mass spectrometer provides high sensitivity and structural information, making it a powerful tool for comprehensive lipid profiling. aocs.orgmdpi.com
Thin-Layer Chromatography (TLC) is a versatile, cost-effective, and rapid method frequently used for the separation of lipid classes and for the pre-purification of samples prior to more detailed analysis. gerli.comcolumn-chromatography.com In lipid analysis, TLC is an invaluable tool for fractionating a complex total lipid extract into its constituent classes (e.g., neutral lipids, free fatty acids, phospholipids) based on their differing polarities. rockefeller.eduaocs.org
The stationary phase is typically a thin layer of silica gel coated on a plate of glass or plastic. rockefeller.edu The lipid sample is applied as a small spot near the bottom of the plate, which is then placed in a sealed chamber containing a solvent system (the mobile phase). For separating the free fatty acid fraction, which would contain this compound, a nonpolar mobile phase, such as a mixture of hexane, diethyl ether, and acetic acid, is often used. rockefeller.eduaocs.org As the solvent moves up the plate by capillary action, it carries the lipid components with it at different rates; less polar lipids move further up the plate, while more polar lipids remain closer to the origin.
After the separation, the lipid spots are visualized, commonly by spraying with a reagent like primuline and viewing under UV light or by exposure to iodine vapor. gerli.com The band corresponding to the free fatty acids can be identified by comparing its position to that of a standard. This band is then scraped from the plate, and the lipids are eluted from the silica gel with a suitable solvent. rochester.edu This purified fraction, now enriched with this compound and other free fatty acids, can then be derivatized and analyzed by GC or HPLC for precise identification and quantification. nih.gov
Spectroscopic and Spectrometric Characterization
Following chromatographic separation, spectroscopic and spectrometric techniques are employed to confirm the identity and elucidate the detailed molecular structure of this compound. These methods provide critical information on the carbon skeleton, the position and geometry of the double bond, and the carboxylic acid functional group.
Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for the de novo structural elucidation of organic molecules, including fatty acids. It provides detailed information about the chemical environment of each carbon and hydrogen atom within the molecule.
¹H NMR (Proton NMR): This technique provides information about the different types of protons in the molecule. For this compound, the ¹H NMR spectrum would show characteristic signals for the olefinic protons (at the C-13 and C-14 double bond), the protons on the carbon adjacent to the carboxylic acid group (α-protons), the protons on the carbons adjacent to the double bond (allylic protons), the chain of methylene (CH₂) protons, and the terminal methyl (CH₃) group. The chemical shifts, splitting patterns (multiplicity), and integration of these signals help to piece together the structure.
¹³C NMR (Carbon-13 NMR): This spectrum reveals the number of chemically distinct carbon atoms. Key signals in the ¹³C NMR spectrum of this compound would include the carbonyl carbon of the carboxylic acid, the two sp²-hybridized carbons of the double bond, and the various sp³-hybridized carbons of the aliphatic chain.
2D NMR Techniques: For unambiguous assignment of all proton and carbon signals, especially in complex molecules, two-dimensional NMR experiments are essential.
COSY (Correlation Spectroscopy): This experiment shows which protons are coupled to each other, helping to map out the sequence of protons along the carbon chain.
HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms, allowing for the assignment of a proton signal to its corresponding carbon.
Together, these NMR experiments provide definitive evidence for the structure of this compound, including the precise location of the double bond at the C-13 position.
Mass spectrometry (MS) is a highly sensitive technique used to determine the molecular weight and elemental composition of a molecule and to gain structural information through fragmentation analysis. It is a cornerstone of modern metabolomics and lipidomics.
Liquid Chromatography-Mass Spectrometry (LC-MS) combines the separation power of HPLC with the detection sensitivity and specificity of mass spectrometry. This is particularly advantageous for analyzing free fatty acids without the need for derivatization. As this compound elutes from the LC column, it enters the mass spectrometer's ion source, where it is ionized, typically using electrospray ionization (ESI). ESI is a soft ionization technique that usually produces an intact molecular ion (or a pseudomolecular ion, such as [M-H]⁻ in negative ion mode), allowing for the precise determination of the molecular weight.
Tandem Mass Spectrometry (MS/MS) provides further structural detail. In an MS/MS experiment, the molecular ion of this compound is selected and then subjected to collision-induced dissociation (CID), causing it to fragment in a predictable manner. The resulting product ions are analyzed to create a fragmentation spectrum. The pattern of fragmentation provides information that can help to locate the position of the double bond within the fatty acid chain, complementing the data obtained from other methods. LC-MS/MS is a powerful platform for profiling complex lipid mixtures, enabling the identification and relative quantification of hundreds of lipid species, including this compound, in biological samples.
Fourier-Transform Infrared (FTIR) Spectroscopy for Functional Group Analysis
Fourier-Transform Infrared (FTIR) spectroscopy is a powerful, non-destructive technique used to identify the functional groups present within a molecule. nih.govmdpi.com The method is based on the principle that chemical bonds vibrate at specific frequencies. When infrared radiation is passed through a sample, the bonds absorb energy at their characteristic frequencies, and the resulting absorption spectrum provides a molecular fingerprint. nih.gov
For this compound, the FTIR spectrum would be expected to display distinct absorption bands corresponding to its two primary functional groups: the carboxylic acid and the carbon-carbon double bond.
Carboxylic Acid Group (-COOH): This group gives rise to two prominent absorption bands. A very broad band, typically appearing in the range of 3300-2500 cm⁻¹, is characteristic of the O-H stretching vibration, with the broadness resulting from hydrogen bonding. A sharp, strong absorption band corresponding to the carbonyl (C=O) stretching vibration is expected between 1700 and 1725 cm⁻¹.
Alkene Group (C=C): The presence of the cis-double bond at the 13th position would be indicated by a C=C stretching vibration, which typically appears as a weak to medium band around 1650 cm⁻¹. Additionally, the C-H bond associated with the double bond (=C-H) would show a stretching vibration just above 3000 cm⁻¹ and an out-of-plane bending vibration (for a cis-disubstituted alkene) around 730-665 cm⁻¹.
Table 1: Expected FTIR Absorption Bands for this compound
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |
|---|---|---|---|
| Carboxylic Acid | O-H stretch | 3300 - 2500 | Broad, Strong |
| Carboxylic Acid | C=O stretch | 1725 - 1700 | Sharp, Strong |
| Alkene | C=C stretch | ~1650 | Weak to Medium |
| Alkene | =C-H stretch | >3000 | Medium |
| Alkene (cis) | =C-H bend | 730 - 665 | Medium |
UV-Visible Spectrophotometry in Conjugated Systems Analysis
UV-Visible (UV-Vis) spectrophotometry measures the absorption of ultraviolet or visible light by a compound. This technique is particularly effective for analyzing molecules that contain chromophores, which are parts of a molecule that absorb light. The utility of UV-Vis spectroscopy is greatest for compounds with conjugated π-systems—alternating single and multiple bonds. masterorganicchemistry.comlibretexts.orgchemistrynotes.com
As the extent of conjugation in a molecule increases, the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) decreases. masterorganicchemistry.comyoutube.com This allows the molecule to absorb light at longer wavelengths, potentially extending into the visible spectrum. youtube.com
This compound possesses a single, isolated double bond. It lacks a conjugated system. Therefore, it is not expected to exhibit significant absorbance in the standard UV-Vis range (typically 200-800 nm). While it will absorb light in the deep UV region (below 200 nm), this area is often difficult to measure and subject to interference from many other non-conjugated molecules and solvents. Consequently, UV-Vis spectrophotometry is not a primary or suitable method for the routine analysis or quantification of this compound.
Sample Preparation and Derivatization Strategies for Analysis
Effective analysis of this compound, particularly from biological sources, requires robust sample preparation to isolate the lipid fraction and often involves chemical modification (derivatization) to make the molecule more suitable for certain analytical techniques like gas chromatography.
Lipid Extraction Methodologies from Diverse Biological Matrices
Isolating this compound from complex biological materials such as tissues, cells, or fluids is a critical first step. The goal is to efficiently extract lipids while minimizing the co-extraction of other molecules like proteins and carbohydrates. Several well-established liquid-liquid extraction methods are commonly used. nih.gov
Folch Method: This is a classic and widely used technique that employs a solvent mixture of chloroform and methanol (2:1, v/v). nih.govmdpi.com The tissue is homogenized in this mixture, which disrupts cells and solubilizes lipids. A subsequent wash with a salt solution causes the mixture to separate into two phases. The lower chloroform phase contains the lipids, including this compound, while the upper aqueous methanol phase contains more polar molecules. nih.gov
Bligh and Dyer Method: This is a modification of the Folch method that uses a smaller volume of the chloroform/methanol solvent and is particularly suitable for samples with high water content, such as biological fluids. nih.gov
Methyl-tert-butyl ether (MTBE) Method: This method offers a safer alternative to using chloroform. A two-phase system is created with MTBE, methanol, and water. Lipids partition into the upper MTBE layer, which can be easily collected. This method has shown comparable or better recovery for many lipid classes compared to older techniques. mdpi.com
The choice of extraction method depends on the sample type, its water content, and the specific lipid classes being targeted. nih.gov Chloroform-based methods are often considered highly efficient for a broad range of fatty acids. nih.gov
Table 2: Comparison of Common Lipid Extraction Methods
| Method | Solvent System | Key Features |
|---|---|---|
| Folch | Chloroform/Methanol (2:1) | Considered a "gold standard"; highly efficient for a broad range of lipids from solid tissues. nih.gov |
| Bligh & Dyer | Chloroform/Methanol/Water | A rapid method advantageous for biological fluids and samples with high water content. nih.gov |
Derivatization Techniques (e.g., Methyl Esterification, Silylation) for Enhanced Volatility and Detection
Free fatty acids like this compound have low volatility and high polarity due to the carboxylic acid group. These properties make them unsuitable for direct analysis by gas chromatography (GC), as they tend to produce broad, tailing peaks and may adsorb to the column. To overcome this, the carboxylic acid group is chemically modified in a process called derivatization. libretexts.org
Methyl Esterification: This is the most common derivatization technique for fatty acid analysis. The carboxylic acid is converted into its corresponding methyl ester, creating a fatty acid methyl ester (FAME). FAMEs are much more volatile and less polar than the free acids, resulting in excellent chromatographic separation and sharp peaks in GC analysis. libretexts.orgcolostate.edu This reaction is often carried out using reagents like boron trifluoride (BF₃) in methanol or by heating with acidic methanol. libretexts.org
Silylation: This technique involves replacing the active hydrogen of the carboxylic acid group with a silyl group, typically trimethylsilyl (TMS). colostate.edu Reagents such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) are used for this purpose. The resulting TMS esters are highly volatile and thermally stable, making them well-suited for GC-MS analysis. colostate.edursc.org
Derivatization is a crucial step that enhances the sensitivity and resolution of chromatographic analysis, enabling accurate quantification of this compound.
Isotopic Labeling and Tracing in Metabolic Studies
To understand how this compound is processed and utilized within a living system, researchers employ isotopic labeling techniques. This powerful approach allows for the direct tracking of the molecule through complex metabolic networks.
Application of Stable Isotopes (e.g., ¹³C, ²H) for Pathway Elucidation and Flux Analysis
Stable isotope tracing involves using molecules in which one or more atoms have been replaced with a heavier, non-radioactive isotope, such as carbon-13 (¹³C) or deuterium (²H). youtube.com For example, a version of this compound could be synthesized where all 16 carbon atoms are ¹³C instead of the naturally abundant ¹²C.
This ¹³C-labeled this compound is then introduced into a biological system, such as cell culture or a whole organism. researchgate.net As the cells metabolize the labeled fatty acid, the ¹³C atoms are incorporated into various downstream products. For instance, through beta-oxidation, the fatty acid is broken down into acetyl-CoA. This ¹³C-labeled acetyl-CoA can then enter the TCA cycle, and the ¹³C label will appear in TCA cycle intermediates like citrate and malate, or it can be used for the synthesis of other molecules. nih.gov
By using analytical techniques like mass spectrometry (MS) coupled with gas or liquid chromatography (GC-MS or LC-MS), researchers can detect and quantify the ¹³C-labeled metabolites. researchgate.net The pattern and extent of isotope incorporation provide invaluable information on:
Pathway Elucidation: Identifying the active metabolic pathways that utilize the fatty acid. nih.gov
Metabolic Flux Analysis: Quantifying the rate at which metabolites are processed through different pathways. nih.govambic.org
Nutrient Contribution: Determining the relative contribution of the fatty acid to the synthesis of other key biomolecules. nih.gov
This approach provides a dynamic view of fatty acid metabolism that cannot be obtained from simply measuring static metabolite concentrations. nih.govambic.org
Table of Mentioned Compounds
| Compound Name |
|---|
| This compound |
| Chloroform |
| Methanol |
| Methyl-tert-butyl ether (MTBE) |
| Acetyl-CoA |
| Citrate |
| Malate |
| Boron trifluoride |
Based on a comprehensive search of available scientific literature, there is currently insufficient information to generate a detailed article on the ecological and environmental significance of the specific chemical compound This compound according to the provided outline.
Extensive database searches did not yield specific research findings on the occurrence and distribution of this compound in marine or terrestrial ecosystems, its role in trophic transfer, its application as a biomarker, or its specific function in the biogeochemical cycling of unsaturated fatty acids.
The available literature focuses on more common isomers of hexadecenoic acid, such as palmitoleic acid (Hexadec-9-enoic acid), or other fatty acids entirely. Without dedicated research on this compound, it is not possible to provide a scientifically accurate and thorough article that adheres to the strict requirements of the user's request. Any attempt to do so would involve speculation or the inclusion of information about other, irrelevant compounds, which would violate the provided instructions.
Therefore, the requested article cannot be generated at this time due to the lack of specific scientific data on this compound.
Biotechnological Applications and Research Prospects Non Clinical of Hexadec 13 Enoic Acid
Hexadec-13-enoic acid, a monounsaturated fatty acid, is the subject of growing interest in various non-clinical biotechnological fields. Research is exploring its potential for enhanced production through metabolic engineering, its application in sustainable energy and chemical industries, its role in animal nutrition, and its utility in agricultural practices. These areas of investigation hold promise for developing novel and sustainable solutions across different industrial sectors.
Theoretical and Computational Approaches to Hexadec 13 Enoic Acid Research
Molecular Docking Analysis of Ligand-Protein Interactions
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. rsc.orgplos.org This method is widely used to predict the interaction between a ligand, such as Hexadec-13-enoic acid, and a protein target, providing valuable information on binding affinity and potential inhibitory activity. nih.govnih.gov
Prediction of Binding Affinities and Inhibitory Activities Against Enzyme Targets
Research has utilized molecular docking to investigate the interaction of fatty acids with various enzyme targets. For instance, (Z)-hexadec-13-enoic acid has been synthesized and studied as a potential inhibitor of the glycine (B1666218) transporter GlyT2, a promising target for new analgesics. biorxiv.org In such studies, a homology model of the target protein is often used, and the fatty acid ligand is docked to a predicted allosteric binding site. biorxiv.org The binding energy, calculated from these simulations, provides an estimate of the binding affinity. A lower binding energy generally indicates a more stable and favorable interaction. nih.govacs.org
Molecular docking studies on various fatty acid inhibitors targeting enzymes like Fatty Acid Synthase (FASN) have demonstrated that both hydrogen bonds and hydrophobic interactions are crucial for the stability of the enzyme-inhibitor complex. nih.govnih.gov These studies help in identifying key amino acid residues within the active site that are vital for binding. nih.gov By understanding these interactions, it is possible to predict the inhibitory potential of a compound like this compound against specific enzyme targets.
The predicted binding affinities from molecular docking can be correlated with experimental data, such as the half-maximal inhibitory concentration (IC50), to validate the computational model. nih.govnih.gov This integrated approach of in silico analysis and biochemical validation is a powerful strategy for the discovery and development of new enzyme inhibitors. nih.gov
Table 1: Representative Data from Molecular Docking Studies of Fatty Acid Inhibitors
| Target Enzyme | Ligand | Predicted Binding Energy (kcal/mol) | Key Interacting Residues (Hypothetical for this compound) |
|---|---|---|---|
| Glycine Transporter 2 (GlyT2) | (Z)-hexadec-13-enoic acid derivative | - | Not specified in available literature |
| Fatty Acid Synthase (FASN) | Cerulenin | -5.82 | Not specified in available literature |
| Fatty Acid Synthase (FASN) | Orlistat | - | Not specified in available literature |
Note: Specific binding energy for this compound is not available in the reviewed literature; the table presents a generalized format based on similar studies.
Molecular Dynamics Simulations for Conformational Stability and Membrane Integration
Molecular dynamics (MD) simulations provide a detailed view of the dynamic behavior of molecules over time, offering insights into conformational changes and interactions with their environment. nih.gov
Analysis of Compound-Protein Complex Stability and Dynamics
Once a ligand-protein complex is predicted by molecular docking, MD simulations can be employed to assess its stability. tandfonline.commdpi.com These simulations can reveal how the ligand's conformation and its interactions with the protein evolve over time. For unsaturated fatty acids, MD simulations have shown that the presence of double bonds introduces flexibility, allowing them to adopt various conformations, such as hairpin or bent structures, which can be crucial for their interaction with protein binding pockets. plos.orgnih.gov The root mean square deviation (RMSD) of the ligand and protein atoms during the simulation is often used as a measure of the complex's stability. tandfonline.com
Modeling of this compound Behavior at Biological Interfaces
MD simulations are particularly valuable for studying the behavior of fatty acids at biological interfaces, such as cell membranes. aip.orgreading.ac.uk These simulations can model how this compound partitions into a lipid bilayer, its orientation and conformation within the membrane, and its interactions with other lipid molecules and membrane proteins. aip.org Studies on other unsaturated fatty acids have shown that the cis-double bond introduces a "kink" in the hydrocarbon chain, which affects how the molecule packs within the membrane and influences membrane fluidity. rsc.org The behavior of fatty acids at the air-water interface has also been modeled, providing insights into their surface activity and potential roles in atmospheric aerosols. rsc.orgreading.ac.uk
Quantum Chemical Calculations of Electronic Structure and Reactivity
Quantum chemical calculations, based on the principles of quantum mechanics, are used to investigate the electronic properties and reactivity of molecules with a high degree of accuracy. nih.govmdpi.com
These computational methods can be applied to this compound to understand its electronic structure, including the distribution of electron density and the energies of its molecular orbitals (HOMO and LUMO). researchgate.net This information is crucial for predicting the molecule's reactivity. For instance, the region around the C=C double bond in an unsaturated fatty acid is a site of high electron density, making it susceptible to electrophilic attack. chemrxiv.orgresearchgate.net Quantum chemical calculations can quantify this reactivity and help in understanding the mechanisms of reactions such as oxidation. researchgate.net
Furthermore, these methods can be used to calculate various thermodynamic properties, such as the enthalpy and Gibbs free energy of formation, providing insights into the stability of different conformers of this compound. nih.gov
Bioinformatics Approaches to Enzyme Discovery, Evolution, and Functional Annotation
Bioinformatics provides the tools and methodologies to analyze biological data, such as DNA and protein sequences, to uncover information about enzyme function and evolution. nih.govbiorxiv.org
For a specific compound like this compound, bioinformatics approaches can be instrumental in identifying the enzymes responsible for its biosynthesis. This process would typically involve searching sequence databases for genes encoding enzymes known to be involved in fatty acid metabolism, such as fatty acid desaturases (FADs) and elongases. researchgate.netcreative-biostructure.com Phylogenetic analysis of these sequences can reveal evolutionary relationships and help to identify candidate genes in different organisms. nih.govresearchgate.net
Once candidate genes are identified, their functional annotation can be refined through further bioinformatic analysis. This includes identifying conserved domains and motifs that are characteristic of specific enzyme families. nih.govmdpi.com For example, fatty acid desaturases often contain conserved histidine-rich motifs that are essential for their catalytic activity. researchgate.net By comparing the sequence of a putative enzyme with those of well-characterized enzymes, it is possible to predict its substrate specificity and the type of reaction it catalyzes, ultimately leading to the identification of the enzymatic machinery responsible for the production of this compound. biorxiv.orgnih.gov
Table 2: Chemical Compounds Mentioned
| Compound Name |
|---|
| (Z)-hexadec-13-enoic acid |
| Arachidonic acid |
| Cerulenin |
| Glycine |
| This compound |
| Oleic acid |
Systems Biology and Metabolic Modeling: Flux Balance Analysis and Network Reconstruction
Systems biology and metabolic modeling offer powerful computational frameworks for understanding the complex networks of biochemical reactions that govern cellular function. These approaches are particularly valuable in studying the biosynthesis of specific fatty acids like this compound. By creating comprehensive in silico models of an organism's metabolism, researchers can simulate cellular behavior, predict metabolic fluxes, and identify targets for metabolic engineering.
Metabolic Network Reconstruction
The foundation of metabolic modeling is the genome-scale metabolic network reconstruction (GSMR or GEM). nih.govwikipedia.orgcreative-proteomics.com This process involves compiling all known metabolic reactions occurring within a specific organism, based on its annotated genome and existing biochemical literature. researchgate.netmdpi.com The reconstruction serves as a structured database of metabolic information, detailing the relationships between genes, proteins, and reactions.
For the study of this compound, the reconstruction would meticulously map out all pathways related to fatty acid synthesis, including:
Primary Metabolic Pathways : Glycolysis, the pentose phosphate pathway, and the citric acid cycle, which provide the necessary precursors and energy. nih.gov
Fatty Acid Biosynthesis : The core set of reactions that build the carbon chain.
Transport Reactions : Mechanisms for moving metabolites across different cellular compartments. frontiersin.org
The process involves identifying enzymes (and the genes that code for them) responsible for each step, from the initial precursor, Acetyl-CoA, through the elongation and desaturation steps that result in the final C16:1 fatty acid product. frontiersin.orgyoutube.com Manual curation is often required to fill gaps in the network, correct reaction directionality, and ensure the model is elementally balanced and functional. mdpi.comfrontiersin.org
Table 1: Key Reactions in a Reconstructed Fatty Acid Synthesis Pathway This interactive table outlines core reactions that would be included in a genome-scale metabolic model for the synthesis of a C16:1 fatty acid.
| Reaction ID | Reaction Name | Equation | Subsystem |
|---|---|---|---|
| ACCOAC | Acetyl-CoA carboxylase | ATP + Acetyl-CoA + HCO3- -> ADP + Malonyl-CoA + Pi + H+ | Fatty Acid Synthesis |
| FASI | Fatty acid synthase (initialization) | Malonyl-CoA + ACP -> Malonyl-ACP + CoA | Fatty Acid Synthesis |
| FASII | Fatty acid synthase (elongation cycle) | Malonyl-ACP + Acyl-ACP[n] -> 3-ketoacyl-ACP[n+2] + CO2 + ACP | Fatty Acid Synthesis |
| FAE | Fatty acid elongation | Acyl-CoA[n] + Malonyl-CoA -> Acyl-CoA[n+2] + CO2 + CoA | Fatty Acid Elongation |
Flux Balance Analysis (FBA)
Once a metabolic network is reconstructed, Flux Balance Analysis (FBA) can be used to predict the rate, or flux, of metabolites through each reaction in the network. wikipedia.orgcreative-proteomics.com FBA is a mathematical method that calculates the flow of metabolites by assuming a steady state, where the production rate of each internal metabolite equals its consumption rate. creative-proteomics.com
The core of FBA involves solving a linear programming problem. wikipedia.orgfrontiersin.org It uses the reconstructed network (as a stoichiometric matrix), applies constraints based on known metabolic uptakes (e.g., glucose consumption), and optimizes for a specific biological objective, most commonly the maximization of biomass production (growth). wikipedia.orgcreative-proteomics.com
FBA has been successfully used to guide metabolic engineering efforts for the overproduction of fatty acids. frontiersin.org For instance, a study on Saccharomyces cerevisiae used flux-based modeling to identify genetic modifications that increased total fatty acid production by approximately 70%. frontiersin.org The analysis pinpointed bottlenecks, such as the supply of the precursor acetyl-CoA, and identified competing pathways that diverted carbon away from fatty acid synthesis. frontiersin.org By introducing a non-native ATP citrate lyase and downregulating malate synthase, researchers were able to significantly enhance the flux towards the desired fatty acid products. frontiersin.org
Table 2: Hypothetical FBA Simulation Results for Fatty Acid Production This interactive table presents a simplified, hypothetical comparison of metabolic fluxes (in mmol/gDW/hr) in a wild-type organism versus a metabolically engineered strain designed for enhanced C16:1 fatty acid output.
| Reaction | Pathway | Wild-Type Flux | Engineered Strain Flux | Predicted Change |
|---|---|---|---|---|
| Acetyl-CoA carboxylase | Fatty Acid Synthesis | 1.5 | 3.5 | +133% |
| Fatty Acid Synthase | Fatty Acid Synthesis | 1.2 | 3.1 | +158% |
| C16:1 Fatty Acid Export | Product Formation | 0.2 | 1.8 | +800% |
| Malate Synthase | Competing Pathway | 2.1 | 0.5 | -76% |
These modeling approaches allow for the systematic identification of gene deletions, inhibitions, or additions that could enhance the production of a specific compound like this compound. wikipedia.org By simulating the effects of these perturbations in silico, researchers can prioritize the most promising strategies for experimental validation, accelerating the development of microbial cell factories for biofuels and biochemicals. mdpi.comfrontiersin.org
Advanced Research Topics and Future Directions
Elucidation of Novel Biosynthetic Pathways and Enzymes Specific to Hexadec-13-enoic Acid
The biosynthesis of common monounsaturated fatty acids (MUFAs), such as oleic acid (18:1n-9), is well-documented, primarily involving stearoyl-CoA desaturase (SCD) enzymes that introduce a double bond at the Δ9 position of a saturated fatty acyl-CoA. researchgate.netnih.gov However, the formation of a double bond at the ω-3 position (or Δ13) in a C16 fatty acid is atypical in many organisms and suggests the existence of novel or alternative enzymatic pathways.
Future research must focus on identifying the specific desaturases responsible for producing this compound. The evolution of land plants has led to the convergent evolution of non-homologous desaturase enzymes that can introduce double bonds at various positions, and a similar enzymatic diversity may exist in other organisms yet to be fully explored. berkeley.edu Investigations should consider several possibilities:
A Novel Δ13-Desaturase: The most direct route would involve a yet-to-be-characterized desaturase enzyme that specifically acts on palmitic acid (16:0) or palmitoyl-CoA to introduce a double bond at the 13th carbon.
Modification of Existing Fatty Acids: An alternative pathway could involve the modification of a pre-existing unsaturated fatty acid through the action of elongases, isomerases, or a partial β-oxidation process.
Atypical Substrate Specificity: Existing desaturases may exhibit broader substrate specificity under certain metabolic conditions, acting on C16 fatty acids to produce this unusual isomer.
Identifying these enzymes will require a combination of genetic screening, protein engineering, and detailed biochemical assays using labeled substrates. Myxobacteria, for instance, have been shown to possess novel biosynthetic routes for producing branched-chain fatty acids, suggesting that unique pathways for unsaturated fatty acids may be discovered in less-studied organisms. nih.gov The elucidation of this pathway is a critical first step, as it provides the genetic and biochemical tools necessary to probe the compound's regulation and function.
Discovery and Characterization of Undiscovered Biological Functions and Signaling Roles
The biological functions of fatty acids are profoundly influenced by their structure, including chain length and the position and geometry of double bonds. rsc.orgresearchgate.net While the roles of many C16 MUFA isomers, such as palmitoleic acid (16:1n-7), are increasingly understood as anti-inflammatory lipid hormones, the specific biological activities of this compound remain largely unknown. nih.govnih.govresearchgate.net
Future research should be directed toward uncovering these functions. Key areas of investigation include:
Metabolic Regulation: Exploring its role as a potential signaling molecule or "lipokine" that may influence metabolic processes like insulin (B600854) sensitivity, hepatic steatosis, or adipose tissue function, similar to its isomers. nih.govnih.gov
Inflammatory Pathways: Investigating its potential anti- or pro-inflammatory effects. Many fatty acids and their derivatives, such as nitro-fatty acids, are potent modulators of key inflammatory signaling pathways like NF-κB. nih.gov Studies using macrophage cell lines exposed to lipopolysaccharide (LPS) could reveal if this compound alters the production of inflammatory mediators. mdpi.com
Incorporation into Complex Lipids: Determining how this compound is incorporated into more complex lipids like phospholipids, triglycerides, and lipopeptides. mdpi.com Its presence in these molecules could significantly alter the properties of cell membranes or the bioactivity of the larger composite molecule.
Unraveling these functions will provide crucial insights into whether this compound is a passive metabolic intermediate or an active signaling molecule with therapeutic potential.
Development of Advanced and High-Throughput Analytical Methodologies
A significant barrier to understanding rare fatty acids is the analytical challenge of separating and accurately quantifying them in complex biological samples. Advances in analytical chemistry are crucial for future research. While traditional gas chromatography (GC) is a powerful tool, new high-throughput methods are needed for large-scale clinical and epidemiological studies. nih.govnih.gov
Future development should focus on the following areas:
| Analytical Technique | Application to this compound Analysis | Key Advantages |
| Direct In Situ Transesterification | Enables rapid preparation of fatty acid methyl esters (FAMEs) directly from plasma, reducing manual workload and sample volume. nih.govplos.orgscilit.com | High-throughput, cost-effective, requires minimal sample volume (e.g., 100 µl plasma). nih.govplos.orgscilit.com |
| Liquid Chromatography-Mass Spectrometry (LC-MS) | Allows for sensitive and specific quantification of a wide range of fatty acids and their oxygenated derivatives (oxylipins) without the need for derivatization. chromatographyonline.com | High compound coverage, avoids laborious derivatization steps, and provides better sensitivity for certain classes of fatty acids. chromatographyonline.com |
| Advanced Mass Spectrometry for Isomer Resolution | Employs techniques like solvent-mediated covalent adduct chemical ionization (SM-CACI) or ozone-induced dissociation (OzID) to precisely determine the position of double bonds, which is critical for distinguishing this compound from its isomers. rsc.orgrsc.org | Unambiguous identification of double bond position, crucial for functional studies. rsc.orgrsc.org |
The implementation of these advanced, high-throughput methods will be essential for accurately profiling the distribution of this compound across different tissues and disease states, paving the way for its validation as a potential biomarker. rsc.orgplos.org
Integration of Multi-Omics Data for Holistic Understanding
To fully comprehend the role of this compound, it must be studied within the broader context of the entire biological system. Integrating data from multiple "omics" platforms provides a powerful, holistic approach to uncover the genetic and molecular mechanisms governing its metabolism and function. nih.govmedrxiv.orgresearchgate.net
Future research strategies should integrate:
Genomics: Genome-wide association studies (GWAS) can identify genetic loci associated with circulating levels of specific MUFAs, pointing toward novel genes involved in their synthesis or degradation. nih.govmedrxiv.orgresearchgate.net
Transcriptomics and Proteomics: Analyzing changes in gene and protein expression in response to varying levels of this compound can reveal its impact on metabolic pathways, such as fatty acid degradation or the PPAR signaling pathway. mdpi.commdpi.com
Lipidomics and Metabolomics: Comprehensive profiling of all lipids and metabolites provides a snapshot of the metabolic state, allowing researchers to correlate levels of this compound with other bioactive lipids and downstream metabolic products. nih.govresearchgate.net
By integrating these datasets, researchers can move beyond simple correlations to build comprehensive network models that illuminate the intricate interactions between genes, proteins, and metabolites related to this compound. researchgate.netresearchgate.netmdpi.com This systems-level understanding is critical for elucidating its role in health and disease.
Exploration of Stereoisomeric Specificity and its Biological Implications
Isomerism plays a critical role in determining the biological activity of fatty acids. researchgate.net The three-dimensional shape of a molecule, dictated by factors such as the position (e.g., Δ13 vs. Δ9) and geometry (cis vs. trans) of its double bonds, governs its interaction with enzymes and receptors.
A crucial future direction is to investigate the stereoisomeric specificity of this compound. Research on other fatty acids has clearly demonstrated that even subtle isomeric differences can lead to dramatically different biological effects.
Examples of Isomeric Specificity in Other Fatty Acids:
| Fatty Acid Family | Isomers | Differentiated Biological Effects |
| Palmitoleic Acid (16:1) | 16:1n-7 (cis-9) vs. 16:1n-9 (cis-7) | Both isomers show anti-inflammatory activity, but their cellular regulation and the concentrations required to exert these effects differ. nih.gov |
| FAHFAs | S-9-PAHSA vs. R-9-PAHSA | The S-stereoisomer potentiates glucose-stimulated insulin secretion and glucose uptake, while both stereoisomers exhibit anti-inflammatory effects. nih.gov |
Future studies must therefore include the chemical synthesis of pure cis- and trans-13-hexadecenoic acid isomers. These pure compounds can then be used in targeted cell-based assays and animal models to determine if they have distinct, or even opposing, effects on inflammation, metabolism, and cell signaling. This exploration is fundamental, as the biological implications of this compound could be entirely dependent on its specific stereochemical configuration.
Q & A
Q. How should researchers integrate primary literature data into hypotheses about this compound’s biological roles?
- Conduct systematic reviews using databases like PubMed or SciFinder, prioritizing peer-reviewed studies with robust experimental designs. Meta-analyses can identify trends across studies, while hypothesis-driven experiments (e.g., knock-out models) validate proposed mechanisms .
Q. What frameworks guide the presentation of raw and processed data in publications on this compound?
- Follow IUPAC guidelines for chemical data reporting. Include processed data (e.g., normalized spectra, statistical summaries) in the main text, with raw datasets (e.g., chromatograms, NMR FIDs) archived in supplementary materials. Use tools like OriginLab or Python libraries for reproducible data visualization .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
